molecular formula C13H23NO5 B2978119 2-({1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-3-yl}oxy)acetic acid CAS No. 2580215-45-6

2-({1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-3-yl}oxy)acetic acid

Cat. No.: B2978119
CAS No.: 2580215-45-6
M. Wt: 273.329
InChI Key: AJNGLKPZDZTZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-3-yl}oxy)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-3-yl}oxy)acetic acid typically involves the protection of an amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-3-yl}oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while oxidation and substitution reactions yield various oxidized or substituted derivatives.

Scientific Research Applications

2-({1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-3-yl}oxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-3-yl}oxy)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-3-yl}oxy)acetic acid is unique due to its specific structure, which includes a pyrrolidine ring and a Boc-protected amine. This combination provides stability and versatility in synthetic applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-6-9(13(4,5)8-14)18-7-10(15)16/h9H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNGLKPZDZTZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1OCC(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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